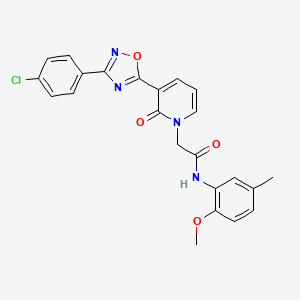

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 2-oxopyridine moiety and an N-(2-methoxy-5-methylphenyl)acetamide group. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capabilities, which are advantageous in medicinal chemistry .

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O4/c1-14-5-10-19(31-2)18(12-14)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-32-22)15-6-8-16(24)9-7-15/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOFEDITKMOXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the pyridinone moiety, and the final coupling with the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

*Molecular weights calculated based on structural formulas.

Pharmacological and Physicochemical Insights

- 1,2,4-Oxadiazole vs. Oxazolidinone: The oxadiazole ring in the target compound offers greater metabolic stability compared to oxazolidinones, which are prone to ring-opening reactions under acidic conditions . This may enhance in vivo half-life.

- Acetamide Linker : The acetamide group in the target compound and ’s derivative facilitates hydrogen bonding with biological targets, a feature shared with clinically used kinase inhibitors .

- Triazole-Sulfanyl vs. Oxadiazole : The sulfanyl group in ’s compound may increase susceptibility to metabolic oxidation compared to the oxadiazole’s resistance to enzymatic degradation .

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . The structural characteristics include:

- A 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

- A pyridine moiety that can influence the compound's interaction with biological targets.

- A chloro substituent that may enhance the compound's potency.

Biological Activity Overview

Research on similar oxadiazole derivatives has shown promising biological activities, including:

- Antimicrobial effects

- Anticancer properties

- Anti-inflammatory activities

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The presence of electron-withdrawing groups (like chlorine) and specific substitutions on the phenyl rings can enhance cytotoxicity against cancer cell lines. For example:

- A study indicated that compounds with a similar oxadiazole structure exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong growth inhibition.

Anti-inflammatory Activity

Oxadiazole derivatives are also explored for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory diseases.

The precise mechanisms by which 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide exerts its biological effects are not fully elucidated. However, based on related compounds:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.

- Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on similar compounds:

- Anticancer Studies : In a study published in MDPI, compounds with oxadiazole structures showed significant cytotoxicity against breast cancer cells (IC50 values < 10 µM) .

- Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Models : In vivo studies demonstrated that oxadiazole derivatives reduced inflammation markers in animal models of arthritis .

Data Tables

| Activity Type | IC50 Values (µM) | Target Organisms/Cells |

|---|---|---|

| Anticancer | <10 | Breast Cancer Cell Lines |

| Antimicrobial | 15–25 | E. coli, S. aureus |

| Anti-inflammatory | N/A | Animal Models |

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving condensation of substituted oxadiazole precursors with pyridinone intermediates. For example, chloroacetyl chloride can be reacted with amine-containing intermediates under reflux in triethylamine, monitored by TLC for completion, followed by recrystallization for purification . Optimization strategies include adjusting stoichiometry, reaction time (e.g., 4–6 hours for reflux), and solvent polarity to improve yield. Microwave-assisted synthesis or catalysis (e.g., Pd-mediated coupling) may reduce side products .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- FTIR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation. Computational methods like DFT-based HOMO-LUMO analysis and Molecular Electrostatic Potential (MESP) mapping can predict electronic properties and reactive sites .

Q. How should researchers select solvents for in vitro assays involving this compound?

Solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., chloroform) is critical. Acetone and ethanol are commonly used due to their compatibility with biological assays and low interference in spectroscopic analysis . Preferential solvation studies can guide solvent choice based on the compound’s logP value.

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent concentrations) or compound purity. Methodological steps include:

- Orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate activity.

- HPLC purity assessment (>95% purity threshold) to rule out impurities .

- Dose-response curve standardization to ensure consistent EC₅₀/IC₅₀ calculations.

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-chlorophenyl ring to modulate electron density and binding affinity.

- Computational docking : Use MESP maps to predict interaction sites with biological targets (e.g., enzyme active sites) .

- Bioisosteric replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole to improve metabolic stability .

Q. What mechanistic approaches can elucidate the compound’s reactivity in synthetic or biological contexts?

- Kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.

- Isotopic labeling (e.g., ¹⁸O in pyridinone) to trace reaction pathways .

- Spectroelectrochemistry to study redox behavior of the oxadiazole moiety.

Q. How can scale-up challenges be addressed during synthesis?

- Continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- Automated purification systems (e.g., flash chromatography) for large batches.

- DoE (Design of Experiments) to optimize parameters like temperature and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.